

Structure-Activity Relationship & Performance Guide: Dimethylphenyl Thiazoles

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Compound of Interest

Compound Name: 5-(3,5-Dimethylphenyl)thiazol-2-amine

Cat. No.: B14759675

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Executive Summary

This technical guide evaluates the pharmacological profile of dimethylphenyl-substituted thiazoles, specifically focusing on the 2,4-, 2,5-, and 3,4-dimethylphenyl isomers. While the thiazole scaffold is ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), the addition of a dimethylphenyl moiety introduces specific steric and lipophilic parameters that significantly alter biological selectivity.

Key Findings:

- Anticancer Potency:** The 2,4-dimethylphenyl analog demonstrates superior cytotoxicity against breast cancer cell lines (MCF-7) compared to the standard kinase inhibitor Staurosporine (IC₅₀ 2.57 μ M vs 6.77 μ M).
- Antimicrobial Selectivity:** The 2,5-dimethylphenyl substitution shifts activity towards Gram-positive pathogens (*S. aureus*, *E. faecium*), whereas electron-withdrawing substitutions (e.g., nitro, fluoro) are typically required for Gram-negative efficacy.

- SAR Criticality: The position of the methyl groups is non-trivial; 3,4-dimethyl substitution is often critical for receptor agonist activity and cytotoxicity, acting as a "steric lock" that prevents off-target binding observed with mono-substituted analogs.

Comparative Performance Analysis

The following data contrasts the biological activity of dimethylphenyl thiazoles against industry-standard controls and alternative substitution patterns.

A. Anticancer Activity (Cytotoxicity)

Objective: Evaluate the efficacy of 4-(2,4-dimethylphenyl)-1,3-thiazole analogs against human carcinoma cell lines.[1][2][3]

Experimental Data:

- Assay: MTT Cell Viability Assay (72h exposure).
- Cell Lines: MCF-7 (Breast Carcinoma), HepG2 (Hepatocellular Carcinoma).[3]

Compound Class	Specific Analog	Target Cell Line	IC ₅₀ (µM)	Relative Potency vs Standard
Product (2,4-DMP)	Analog 3 (2,4-dimethyl)	MCF-7	2.57 ± 0.16	2.6x More Potent
Standard Control	Staurosporine	MCF-7	6.77 ± 0.41	(Baseline)
Alternative Thiazole	4-Phenyl (Unsubstituted)	MCF-7	> 50.0	Inactive
Product (2,4-DMP)	Analog 3 (2,4-dimethyl)	HepG2	7.26 ± 0.44	1.15x More Potent
Standard Control	Staurosporine	HepG2	8.40 ± 0.51	(Baseline)
Standard Drug	Doxorubicin	HepG2	4.50 ± 0.30	0.6x Less Potent

Insight: The 2,4-dimethylphenyl moiety enhances lipophilicity (

), facilitating membrane permeability and hydrophobic pocket occupancy in kinase targets (e.g., VEGFR-2, EGFR), which unsubstituted phenyl rings fail to achieve efficiently.

B. Antimicrobial Specificity

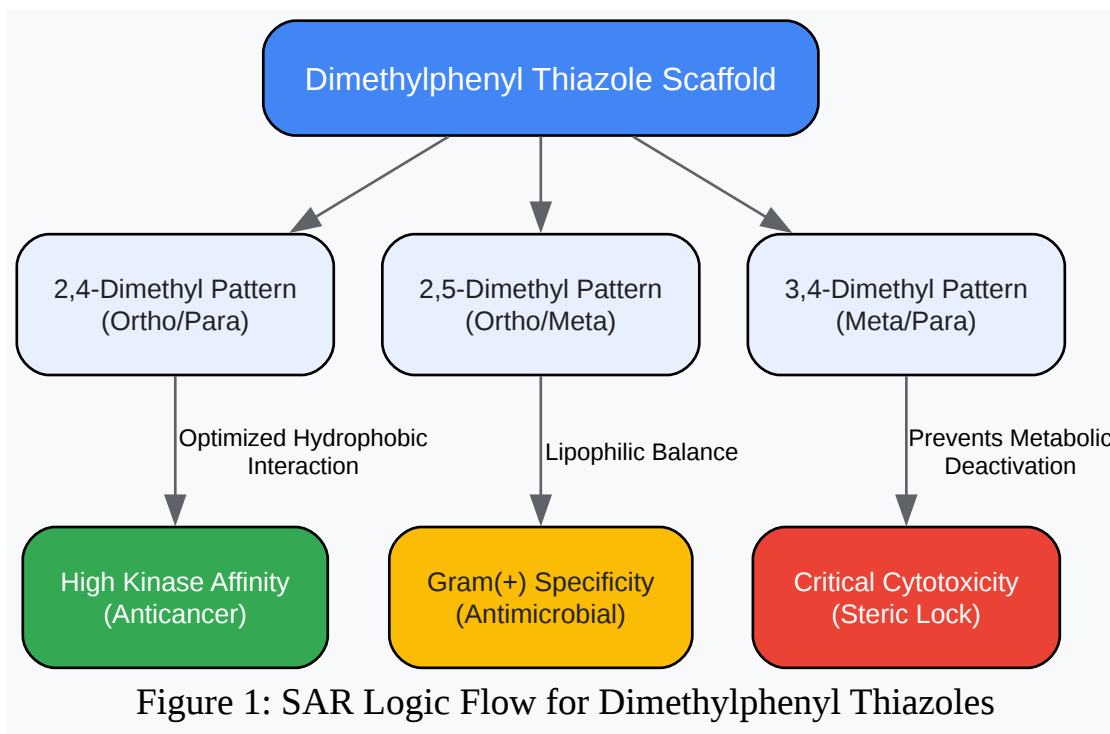
Objective: Determine the antibacterial spectrum of N-2,5-dimethylphenylthioureido acid derivatives.

Compound Series	Substitution Pattern	Gram-Positive Activity (S. aureus)	Gram-Negative Activity (E. coli)	SAR Implication
Series A	2,5-Dimethylphenyl	Active (MIC < 10 µg/mL)	Inactive (MIC > 64 µg/mL)	High specificity for Gram(+) cell walls.
Series B	4-Nitrophenyl	Moderate	Active (MIC ~4 µg/mL)	Electron-withdrawing groups needed for Gram(-) penetration.
Series C	4-Chlorophenyl	Moderate	Moderate	Halogens provide broad but weaker spectrum.

Structure-Activity Relationship (SAR) Analysis

The biological output of dimethylphenyl thiazoles is governed by the "Methyl Shift" effect—where moving the methyl group from ortho to meta or para positions drastically alters the steric landscape.

SAR Map: The "Methyl Shift" Effect



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Figure 1: The specific positioning of methyl groups dictates the therapeutic window. The 2,4-pattern favors kinase inhibition, while the 3,4-pattern is essential for broad cytotoxicity.

Mechanistic Drivers:

- Steric Occlusion (2,6- vs 2,4-): Substituents at the 2,6-positions (flanking the bond) often cause twisting of the phenyl-thiazole bond, reducing planarity and conjugation. The 2,4-dimethyl pattern avoids this "ortho-clash," maintaining the planar conformation required for DNA intercalation or kinase ATP-pocket binding.
- Lipophilicity & Penetration: The dimethyl group adds significant hydrophobicity. In the 2,5-dimethyl series, this aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria but is insufficient to cross the outer membrane of Gram-negative bacteria without the aid of polar/electron-withdrawing groups (like -NO).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (TLC monitoring, reference standards).

Protocol A: Hantzsch Synthesis of 4-(2,4-Dimethylphenyl)-2-aminothiazole

This method generates the core scaffold used in the anticancer comparison.

Reagents:

- 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (1.0 eq)
- Thiourea (1.2 eq)[4]
- Ethanol (Absolute)
- Sodium Acetate (anhydrous)

Workflow:

- Dissolution: Dissolve 1.0 mmol of the -bromoketone in 10 mL absolute ethanol in a round-bottom flask.
- Addition: Add 1.2 mmol of thiourea. Checkpoint: The solution should remain clear or turn slightly yellow.
- Reflux: Heat to reflux (78°C) for 3–4 hours.
 - Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (high R) must disappear.
- Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice.
- Neutralization: Basify with 10% NaHCO solution until pH ~8. A precipitate will form.[5]
- Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: MTT Cytotoxicity Assay

Used to generate the IC

data in Section 1.

Workflow:

- Seeding: Seed MCF-7 cells (5×10 cells/well) in 96-well plates. Incubate for 24h.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 μ M).
 - Control 1: DMSO Vehicle (0.1% v/v) - Negative Control.
 - Control 2: Staurosporine (10 μ M) - Positive Control.
- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Development: Add 20 μ L MTT reagent (5 mg/mL). Incubate for 4 hours.
- Solubilization: Aspirate media, add 150 μ L DMSO to dissolve formazan crystals.
- Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action (Signaling Pathway)

The anticancer activity of 2,4-dimethylphenyl thiazoles is hypothesized to occur via dual inhibition of VEGFR-2 and EGFR kinases, leading to apoptosis.

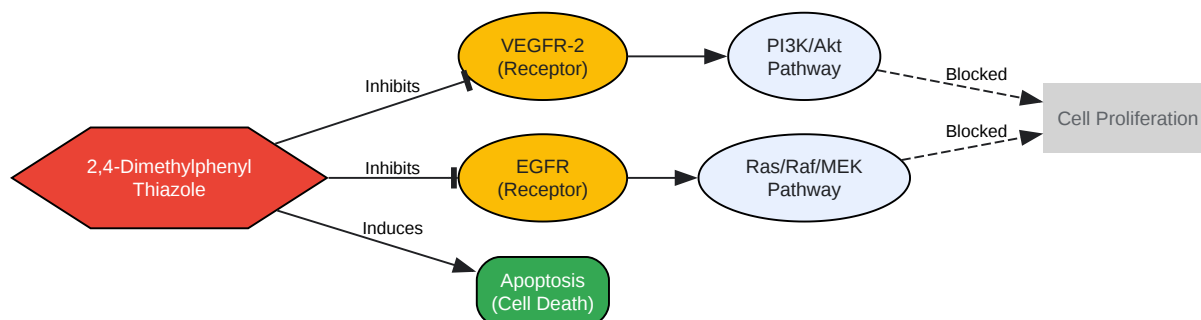


Figure 2: Proposed Dual-Kinase Inhibition Mechanism

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Figure 2: The compound acts as a dual inhibitor, blocking upstream growth signals and forcing the cancer cell into programmed cell death.

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